2-Iodo-3,5-dimethoxypyridine

Description

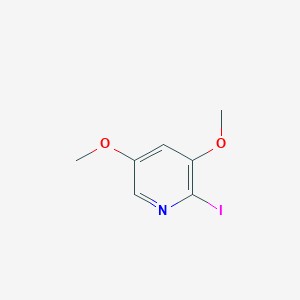

Structure

2D Structure

Properties

IUPAC Name |

2-iodo-3,5-dimethoxypyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8INO2/c1-10-5-3-6(11-2)7(8)9-4-5/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HBBYKQXHHLOOCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(N=C1)I)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8INO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID601303906 | |

| Record name | Pyridine, 2-iodo-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

265.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1299607-79-6 | |

| Record name | Pyridine, 2-iodo-3,5-dimethoxy- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1299607-79-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyridine, 2-iodo-3,5-dimethoxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID601303906 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Reactivity Profiles and Mechanistic Insights of 2 Iodo 3,5 Dimethoxypyridine

Carbon-Carbon Cross-Coupling Transformations

Cross-coupling reactions are fundamental in modern organic chemistry for the construction of complex molecular architectures. For a substrate like 2-Iodo-3,5-dimethoxypyridine, several palladium-catalyzed transformations would be anticipated.

Palladium-Catalyzed Suzuki-Miyaura Coupling Reactions

The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds between an organohalide and an organoboron compound. Theoretically, this compound should readily participate in such reactions. The C2-iodo substituent is an excellent leaving group for oxidative addition to a palladium(0) catalyst, the first step in the catalytic cycle. The electron-donating methoxy (B1213986) groups would likely influence the electronic properties of the pyridine (B92270) ring and could affect the rate and efficiency of the coupling. However, no specific examples or datasets detailing the coupling of this compound with various boronic acids or esters are available in the surveyed literature.

Sonogashira Coupling and Other Alkyne Functionalizations

Similarly, the Sonogashira coupling, which joins terminal alkynes with aryl or vinyl halides, is a highly probable reaction for this compound. This reaction, co-catalyzed by palladium and copper, would install an alkynyl group at the C2-position of the pyridine ring. The resulting alkynylated 3,5-dimethoxypyridines could serve as valuable precursors for more complex heterocyclic systems. Despite the high potential for this transformation, specific studies detailing the reaction conditions and scope for this compound are not reported.

Regiochemical Control in Multi-Halogenated Pyridine Cross-Couplings

The principles of regiochemical control are critical when a molecule possesses multiple potential reaction sites. In a hypothetical multi-halogenated derivative of 3,5-dimethoxypyridine (B18298), the relative reactivity of the different carbon-halogen bonds would dictate the outcome of cross-coupling reactions. Generally, the reactivity of halogens in palladium-catalyzed couplings follows the trend I > Br > Cl. Furthermore, the electronic environment and steric hindrance around each halogen would play a significant role. For instance, oxidative addition is often favored at the most electron-poor and sterically accessible position. Without experimental data on a multi-halogenated 3,5-dimethoxypyridine system, any discussion on regiochemical control remains purely speculative.

Nucleophilic Aromatic Substitution Reactions on the Pyridine Ring

Nucleophilic aromatic substitution (SNAr) is a characteristic reaction of electron-deficient aromatic rings, such as pyridine, particularly when activated by electron-withdrawing groups and bearing a good leaving group. While the pyridine nitrogen itself makes the ring electron-deficient, the two methoxy groups on the this compound ring are electron-donating, which would generally disfavor a classical SNAr mechanism. The reaction's viability would depend on the nature of the nucleophile and the reaction conditions. However, the literature does not provide specific instances of SNAr reactions being performed on this substrate, making it impossible to detail its reactivity profile in this context.

Organometallic Chemistry of this compound Derivatives

Formation and Reactivity of Organometallic Species

The carbon-iodine bond in this compound is amenable to the formation of organometallic reagents. Two primary methods for this would be metal-halogen exchange or the direct insertion of a metal.

For instance, treatment with strong bases like n-butyllithium at low temperatures would be expected to induce a lithium-halogen exchange, yielding 3,5-dimethoxy-2-pyridyllithium. This organolithium species would be a potent nucleophile, capable of reacting with a wide range of electrophiles to introduce new functional groups at the C2-position.

Alternatively, direct insertion of magnesium metal would lead to the formation of the corresponding Grignard reagent, (3,5-dimethoxypyridin-2-yl)magnesium iodide. This organomagnesium compound would also serve as a strong nucleophile for various synthetic applications.

While these reactions are standard in organometallic chemistry, their application to this compound has not been specifically described. The absence of research in this area means that details regarding optimal conditions, stability of the organometallic intermediates, and their subsequent reactivity remain undocumented.

Applications of 2 Iodo 3,5 Dimethoxypyridine in Advanced Synthetic Disciplines

Integral Building Block for the Construction of Complex Heterocyclic Architectures

The strategic placement of an iodine atom at the 2-position and two methoxy (B1213986) groups at the 3- and 5-positions of the pyridine (B92270) ring makes 2-Iodo-3,5-dimethoxypyridine a versatile substrate for the construction of complex heterocyclic systems. The iodo group serves as a highly effective handle for a range of cross-coupling reactions, including Suzuki, Sonogashira, and Buchwald-Hartwig aminations, allowing for the introduction of diverse carbon and heteroatom substituents.

For instance, in the synthesis of novel polycyclic aromatic compounds, this compound can be subjected to sequential cross-coupling reactions. The iodine atom allows for an initial carbon-carbon bond formation, and the methoxy groups can be later demethylated to phenols, which can then participate in intramolecular cyclization reactions to form fused heterocyclic systems. The pyridine nitrogen also provides a site for quaternization or N-oxide formation, further expanding the potential for derivatization and the creation of diverse molecular scaffolds.

Strategic Intermediate in the Synthesis of Diverse Chemical Entities

Beyond its role as a primary building block, this compound functions as a key strategic intermediate in multi-step synthetic sequences. Its ability to undergo facile metal-halogen exchange reactions, typically with organolithium or Grignard reagents, generates a nucleophilic pyridyl species that can react with a wide array of electrophiles. This reactivity is crucial for the introduction of various functional groups at the 2-position of the pyridine ring.

An example of its utility as an intermediate can be found in the synthesis of substituted bipyridine ligands, which are of great importance in coordination chemistry. This compound can be converted to its corresponding 2-pyridylzinc or 2-pyridylboronate ester derivative, which can then be coupled with another functionalized pyridine to afford the desired bipyridine structure. The methoxy groups in this context can serve to modulate the electronic properties of the resulting ligand.

Precursor for Advanced Materials with Specific Functional Properties

The unique electronic and structural features of this compound also position it as a valuable precursor for the development of advanced materials. The electron-rich nature of the dimethoxypyridine ring, combined with the potential for further functionalization via the iodo group, allows for the synthesis of organic materials with tailored optical and electronic properties.

For example, through polymerization reactions, this compound can be incorporated into conjugated polymers. The resulting materials may exhibit interesting photoluminescent or electroluminescent properties, making them candidates for applications in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs). The presence of the pyridine nitrogen atom can also facilitate coordination to metal centers, leading to the formation of metal-organic frameworks (MOFs) with potential applications in gas storage, separation, and catalysis.

Catalytic Roles and Ligand Design in Transition Metal Catalysis

The application of this compound extends into the realm of catalysis, both as a ligand precursor and as a participant in halogen bonding catalysis.

Evaluation as Ligands or Precursors for Catalytic Systems

The pyridine nitrogen of this compound provides a coordination site for transition metals, making it a potential ligand or a precursor for more complex ligand structures in catalytic systems. The electronic properties of the pyridine ring, influenced by the methoxy and iodo substituents, can tune the catalytic activity of the metal center.

While direct use as a simple ligand is possible, it is more commonly envisioned as a precursor for multidentate ligands. The iodo group can be replaced with other coordinating moieties, such as phosphines or other N-heterocycles, to create bidentate or tridentate ligands. These tailored ligands can then be used to stabilize and activate transition metal catalysts for a variety of organic transformations, including hydrogenation, hydroformylation, and cross-coupling reactions.

Role in Halogen Bonding Catalysis

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species (a Lewis acid). The iodine atom in this compound, being a heavy and polarizable halogen, is a potent halogen bond donor. This property can be harnessed in the field of organocatalysis.

In halogen bonding catalysis, the iodine atom of this compound can activate a substrate by forming a halogen bond with a Lewis basic site on the substrate molecule. This interaction can enhance the electrophilicity of the substrate, thereby accelerating a chemical reaction. For example, it could be employed to activate carbonyl compounds towards nucleophilic attack or to facilitate Diels-Alder reactions by coordinating to the dienophile. The dimethoxy groups on the pyridine ring can influence the strength of the halogen bond by modulating the electron density around the iodine atom.

Advanced Spectroscopic Characterization and Structural Elucidation in Research

Theoretical and Computational Investigations on 2 Iodo 3,5 Dimethoxypyridine

Quantum Mechanical Studies and Density Functional Theory (DFT) Calculations

DFT is a computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is a widely used tool in chemistry and materials science to predict molecular properties.

Electronic Structure, Frontier Molecular Orbital Analysis, and Reactivity Descriptors

A study of the electronic structure of 2-Iodo-3,5-dimethoxypyridine would reveal how electrons are distributed within the molecule. Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial parameter for determining a molecule's chemical reactivity and kinetic stability.

Reactivity descriptors that could be calculated from the electronic structure include:

Chemical Potential (μ): Describes the tendency of a molecule to gain or lose electrons.

Chemical Hardness (η): Measures the resistance to change in electron distribution.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Without specific calculations, no data table for these properties can be generated.

Molecular Electrostatic Potential and Dipole Moment Mapping

A Molecular Electrostatic Potential (MEP) map illustrates the charge distribution of a molecule and is used to predict how it will interact with other molecules. Regions of negative potential (typically colored in shades of red) are susceptible to electrophilic attack, while regions of positive potential (colored in shades of blue) are prone to nucleophilic attack.

In Silico Prediction of Regioselectivity based on Acidity and Steric Hindrance

In silico methods can be used to predict the most likely sites for chemical reactions on a molecule. By calculating the acidity (pKa) of different protons in this compound, one could predict the most probable site of deprotonation. Similarly, computational models can assess the steric hindrance around different reactive sites, which influences the accessibility of those sites to reagents. This information is valuable for predicting the regioselectivity of reactions such as lithiation or other electrophilic aromatic substitutions.

Computational Modeling of Intermolecular Interactions, Including Halogen Bonds

The iodine atom in this compound can participate in a specific type of non-covalent interaction known as a halogen bond. This occurs when the electropositive region on the iodine atom (the σ-hole) interacts with a nucleophilic region on another molecule. Computational modeling can be used to identify and characterize these halogen bonds, as well as other intermolecular forces like hydrogen bonds and van der Waals interactions, which are crucial for understanding the compound's solid-state structure and its interactions with biological targets.

Molecular Dynamics Simulations and Conformational Analysis

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. For a flexible molecule like this compound, MD simulations could be used to explore its different possible conformations and their relative energies. This conformational analysis is important for understanding how the molecule's shape influences its reactivity and biological activity.

Future Research Trajectories and Emerging Opportunities

Innovations in Green and Sustainable Synthetic Routes

The development of environmentally benign synthetic methodologies is a cornerstone of modern chemistry. Future research will likely focus on creating green and sustainable routes to 2-Iodo-3,5-dimethoxypyridine and its derivatives, moving away from traditional methods that may involve harsh conditions or toxic reagents.

Key areas of innovation include:

Solvent-Free Mechanochemistry: Inspired by eco-friendly methods for the iodination of other heterocycles, mechanochemical approaches, such as grinding, could be developed. nih.gov This technique can reduce reaction times, simplify setup, and eliminate the need for hazardous solvents.

Use of Greener Solvents: Research into rhodium-catalyzed cycloadditions for pyridine (B92270) synthesis has demonstrated the efficacy of using ethanol (B145695) as a green reaction medium. rsc.org Future syntheses of this compound could explore similar sustainable solvent systems to minimize environmental impact.

Catalyst-Assisted Processes: The use of reusable and non-toxic catalysts, such as activated fly ash, has been reported for the synthesis of other pyridine derivatives. bhu.ac.in Investigating similar heterogeneous catalysts for the synthesis of this compound could lead to more sustainable and cost-effective production methods.

Minimizing Hazardous Reagents: Traditional iodination can involve toxic reagents and strong acids. nih.gov Future routes will likely focus on using molecular iodine with safer activating agents or electrocatalytic methods to generate the iodinating species in situ, thereby reducing waste and improving safety.

| Parameter | Traditional Synthetic Routes | Potential Green Synthetic Routes |

|---|---|---|

| Solvents | Often relies on hazardous or chlorinated solvents. | Ethanol, water, or solvent-free conditions (mechanochemistry). nih.govrsc.org |

| Reagents | May use toxic reagents and harsh acidic/basic conditions. nih.gov | Molecular iodine with eco-friendly activators, biocatalysts. |

| Energy Consumption | Can require high temperatures and long reaction times. | Microwave-assisted synthesis, room temperature reactions. bhu.ac.in |

| Waste Generation | Often produces significant amounts of toxic waste. | Higher atom economy, use of reusable catalysts. bhu.ac.in |

Discovery of Novel Reactivity Pathways and Transformations

The unique electronic and steric properties of this compound make it a prime candidate for exploring novel chemical reactions. The presence of a labile iodo group at the 2-position, coupled with the electron-donating methoxy (B1213986) groups, suggests a rich and varied reactivity profile.

Future research could uncover new transformations, including:

Advanced Cross-Coupling Reactions: While the iodo group is a well-established handle for Suzuki, Sonogashira, and Buchwald-Hartwig couplings, future work could explore more challenging or novel coupling partners. This includes light-promoted, transition-metal-free couplings with Grignard reagents, which have been successful for other bromopyridines. organic-chemistry.org

C-H Activation: The pyridine core itself offers sites for direct C-H functionalization. Rh(III)-catalyzed C-H activation has been used to synthesize complex pyridine derivatives, and this strategy could be applied to this compound to introduce new functional groups without pre-functionalization. researchgate.net

Ring Transformation Reactions: Investigating conditions that could induce ring-opening or ring-expansion reactions could lead to the synthesis of entirely new heterocyclic scaffolds, leveraging the inherent reactivity of the substituted pyridine system.

Photoredox Catalysis: The application of visible-light photoredox catalysis could unlock novel reaction pathways, such as radical-based additions or couplings, that are not accessible through traditional thermal methods.

Integration with High-Throughput Experimentation and Automation

High-throughput experimentation (HTE) and automated synthesis platforms are revolutionizing chemical research, particularly in drug discovery and materials science. This compound is an ideal building block for integration into these workflows.

Automated Library Generation: Its capacity to undergo a wide range of coupling reactions makes it a valuable scaffold for the automated synthesis of large libraries of diverse pyridine derivatives. researchgate.net These libraries can then be rapidly screened for biological activity or desirable material properties.

Reaction Optimization: HTE can be used to rapidly screen a wide array of catalysts, ligands, solvents, and reaction conditions to quickly identify the optimal parameters for transformations involving this compound. This accelerates the development of new synthetic methods.

Flow Chemistry: The development of continuous flow processes for the synthesis and functionalization of this compound can offer significant advantages in terms of safety, scalability, and efficiency, reducing a multi-step batch process to a single continuous step. vcu.edu

Enhanced Computational Methodologies for Predictive Chemical Design

Computational chemistry offers powerful tools for predicting the behavior of molecules and guiding experimental work. Applying these methods to this compound can accelerate the discovery of new applications.

Predicting Reactivity: Density Functional Theory (DFT) calculations can be used to model reaction mechanisms, predict regioselectivity, and understand the electronic effects of the substituents on the pyridine ring. This can help in designing novel transformations and explaining unexpected reactivity.

Virtual Screening and Molecular Docking: In medicinal chemistry, the structure of this compound can be used as a starting point for the computational design of new drug candidates. rsc.orgnih.gov Molecular docking studies can predict how derivatives might bind to biological targets like protein kinases, guiding the synthesis of more potent and selective inhibitors. rsc.org

In Silico Property Prediction: Computational models can predict the physicochemical properties (e.g., solubility, logP) and ADME (absorption, distribution, metabolism, and excretion) profiles of novel derivatives. researchgate.net This allows for the early-stage filtering of compounds with unfavorable properties, saving time and resources.

| Computational Method | Specific Application Area | Potential Outcome |

|---|---|---|

| Density Functional Theory (DFT) | Reaction mechanism analysis. | Prediction of reaction pathways and optimization of conditions. |

| Molecular Docking | Binding pose prediction in biological targets. | Design of potent enzyme inhibitors for drug discovery. rsc.org |

| Quantitative Structure-Activity Relationship (QSAR) | Modeling relationships between chemical structure and biological activity. | Predictive models for designing compounds with enhanced efficacy. |

| Molecular Dynamics (MD) Simulations | Simulating the dynamic behavior of molecules and their complexes. | Understanding protein-ligand interactions and stability. |

Expansion into Emerging Fields of Chemical Science and Technology

The unique substitution pattern of this compound makes it a valuable precursor for materials with novel properties and functions, extending its utility beyond traditional applications.

Medicinal Chemistry: Pyridine derivatives are core structures in numerous pharmaceuticals. bhu.ac.invcu.edu this compound can serve as a key intermediate in the synthesis of novel anticancer, antiviral, and anti-inflammatory agents. bhu.ac.innih.gov The ability to functionalize the 2-position allows for the introduction of various pharmacophores to modulate biological activity. acs.org

Materials Science: Pyridine-containing polymers and organic materials are of interest for applications in electronics and optics. The functional handles on this compound allow for its incorporation into conjugated polymers for organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Agrochemicals: The pyridine scaffold is also prevalent in herbicides and pesticides. vcu.edu Future research could involve using this compound to develop new agrochemicals with improved efficacy and environmental profiles.

Catalysis: Elaborately functionalized pyridine derivatives can act as ligands for transition metal catalysts. The synthesis of novel ligands starting from this compound could lead to catalysts with enhanced activity, selectivity, and stability for a variety of organic transformations.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Iodo-3,5-dimethoxypyridine, and how do reaction conditions influence yield?

- Methodological Answer : The compound is typically synthesized via electrophilic iodination of 3,5-dimethoxypyridine using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 0–5°C. Key parameters include stoichiometric control of ICl to avoid over-iodination and maintaining low temperatures to suppress side reactions. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical due to the presence of regioisomers (e.g., 3-iodo-5-methoxypyridine, ). Yield optimization (~60–70%) requires careful monitoring of reaction time and quenching with sodium thiosulfate to remove excess iodine. Structural confirmation is achieved via H/C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the molecular structure and purity of this compound?

- Methodological Answer :

- Spectroscopic Analysis : H NMR should show two singlet peaks for the methoxy groups (δ 3.8–4.0 ppm) and distinct aromatic protons (δ 8.1–8.3 ppm). The iodine atom’s inductive effect deshields adjacent protons, aiding regiochemical assignment .

- Mass Spectrometry : HRMS (ESI+) should confirm the molecular ion peak at m/z 265.05 (M.W. CHINO) with isotopic patterns consistent with iodine .

- Purity Assessment : HPLC (C18 column, methanol/water mobile phase) with UV detection at 254 nm ensures >95% purity. Residual solvents (e.g., DMF) are quantified via GC-MS .

Advanced Research Questions

Q. What are the challenges in utilizing this compound in cross-coupling reactions (e.g., Suzuki-Miyaura), and how can steric/electronic effects be mitigated?

- Methodological Answer :

- Steric Hindrance : The 3,5-dimethoxy groups create steric bulk near the iodine atom, slowing transmetallation in cross-couplings. Using bulky ligands (e.g., SPhos) and elevated temperatures (80–100°C) improves catalytic turnover .

- Electronic Effects : Methoxy groups are electron-donating, reducing the electrophilicity of the iodine site. Pd(OAc) with XPhos ligand in toluene/water (2:1) enhances reactivity. A comparative study with 2,6-diiodo-3,5-dimethoxypyridine (higher steric demand, ) shows lower yields (40% vs. 65% for mono-iodo derivatives), highlighting the need for tailored catalysts .

- Data Contradiction : Conflicting reports on yields (e.g., 50% vs. 75%) may arise from trace moisture or oxygen in reactions. Rigorous degassing and anhydrous conditions are recommended for reproducibility.

Q. How can computational chemistry predict the reactivity of this compound in nucleophilic aromatic substitution (SNAr)?

- Methodological Answer :

- DFT Calculations : Optimize the geometry at the B3LYP/6-311+G(d,p) level to calculate the electrostatic potential surface (EPS). The iodine and adjacent methoxy groups create a polarized aromatic ring, favoring SNAr at the 2-position.

- Kinetic Studies : Compare activation energies for SNAr with amines (e.g., benzylamine) in DMSO. Experimental rate constants should align with computed ΔG‡ values. Discrepancies may indicate solvent effects or competing pathways (e.g., elimination) .

- Validation : Cross-reference with analogous compounds like 2-iodo-3,5-dimethylpyridine (no methoxy groups, ), where reduced electron density slows SNAr kinetics.

Data Analysis and Experimental Design

Q. How should researchers resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Systematic Comparison : Compile H NMR data from multiple sources (e.g., catalogs vs. independent studies). Differences in chemical shifts (e.g., δ 8.2 vs. 8.4 ppm) may stem from solvent (CDCl vs. DMSO-d) or concentration effects.

- Control Experiments : Synthesize and analyze a reference standard under identical conditions. For example, discrepancies in melting points (if reported) warrant DSC analysis to confirm polymorphism or impurities.

Q. What strategies ensure robust experimental design when studying the photophysical properties of this compound?

- Methodological Answer :

- Baseline Controls : Include unsubstituted pyridine and 3,5-dimethoxypyridine to isolate the iodine atom’s contribution to UV-Vis absorption (e.g., λ ~270 nm).

- Error Mitigation : Use quartz cuvettes for UV studies (avoiding plastic absorbance) and triplicate measurements to account for instrument drift.

- Comparative Data : Reference NIST spectra (e.g., for related halopyridines ) to validate experimental observations.

Safety and Handling

Q. What are the critical safety protocols for handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and safety goggles. Use a fume hood to avoid inhalation of fine particles.

- Spill Management : Neutralize iodine-containing spills with sodium thiosulfate solution, followed by absorption with vermiculite.

- Waste Disposal : Collect halogenated waste in sealed containers for incineration. Avoid aqueous disposal due to potential iodide leaching .

Further Research Directions

- Investigate the compound’s utility in synthesizing heterobimetallic complexes (e.g., Pd/Ir) for tandem catalysis.

- Explore its fluorescence quenching mechanisms in solvent-dependent studies, correlating with computational excited-state models.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.